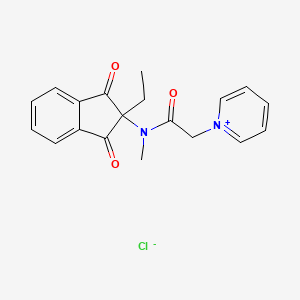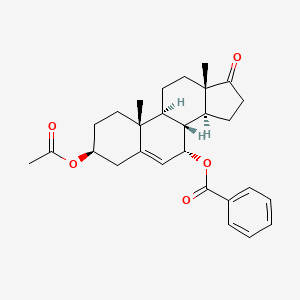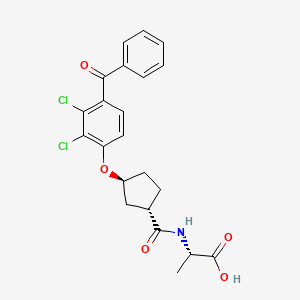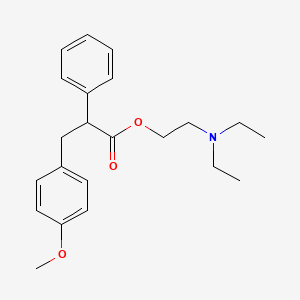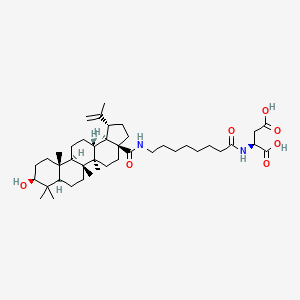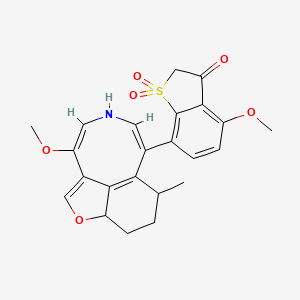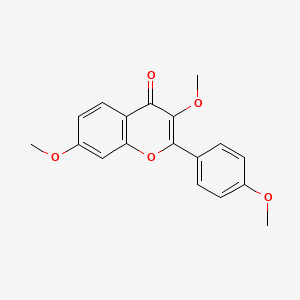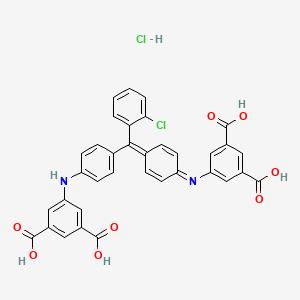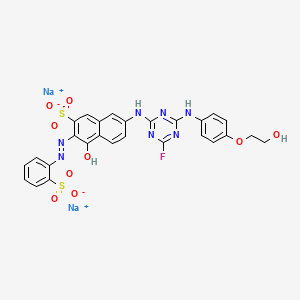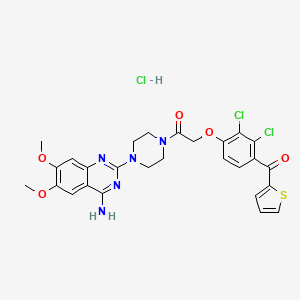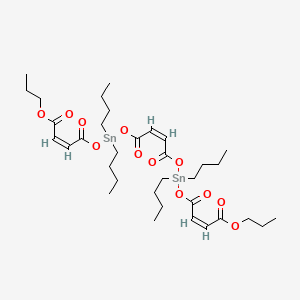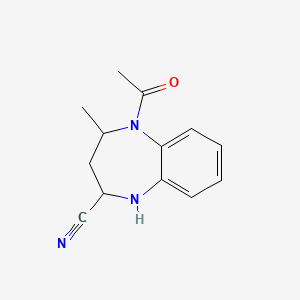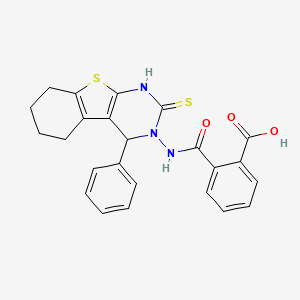
Alloside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alloside B is a steroid glycoside compound that has been identified in various plants, particularly in the Allium family, such as anzur onions. It is known for its unique structure and potential biological activities, including hypolipidemic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alloside B can be extracted from natural sources like anzur onions. The extraction process involves several steps, including thin-layer chromatography (TLC) and various spectroscopic techniques such as IR, mass spectrometry, and NMR . The yield of this compound from air-dried raw material is relatively low, around 0.013% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific occurrence in certain plants and the complexity of its extraction process. The focus remains on laboratory-scale extraction and purification.
Chemical Reactions Analysis
Types of Reactions
Alloside B undergoes several chemical reactions, including:
Acid Hydrolysis: Breaking down the glycosidic bonds.
Methanolysis: Conversion of glycosides into methyl glycosides.
Acetylation: Introduction of acetyl groups to hydroxyl groups.
Common Reagents and Conditions
Acid Hydrolysis: Typically performed using strong acids like hydrochloric acid.
Methanolysis: Methanol in the presence of an acid catalyst.
Acetylation: Acetic anhydride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as methyl glycosides and acetylated compounds .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of steroid glycosides.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Known for its hypolipidemic activity, which can help in reducing cholesterol levels.
Industry: Potential use in the development of natural hypolipidemic agents.
Mechanism of Action
The hypolipidemic activity of Alloside B is attributed to its ability to interact with lipid metabolism pathways. It is believed to inhibit the synthesis of cholesterol and promote the excretion of bile acids, thereby reducing overall cholesterol levels .
Comparison with Similar Compounds
Alloside B is structurally similar to other steroid glycosides such as:
Furostanol Glycosides: Known for their wide spectrum of biological activities.
Spirostanol Glycosides: Also exhibit hypolipidemic and anti-inflammatory properties.
Uniqueness
What sets this compound apart is its specific structure, which includes a cholestane backbone with glycosidic linkages at specific positions. This unique structure contributes to its distinct biological activities .
List of Similar Compounds
- Furostanol Glycosides
- Spirostanol Glycosides
- Ecdysterone
- β-Sitosterol
Properties
CAS No. |
142735-55-5 |
|---|---|
Molecular Formula |
C39H66O14 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(10R,13S,16R,17R)-3-hydroxy-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H66O14/c1-17(2)6-9-24(43)18(3)29-25(50-36-34(48)32(46)30(44)26(15-40)51-36)14-23-21-8-7-19-12-20(42)13-28(39(19,5)22(21)10-11-38(23,29)4)53-37-35(49)33(47)31(45)27(16-41)52-37/h7,17-18,20-37,40-49H,6,8-16H2,1-5H3/t18-,20?,21?,22?,23?,24?,25-,26-,27-,28?,29+,30+,31-,32+,33+,34-,35-,36+,37+,38+,39+/m1/s1 |
InChI Key |
JPJDIOVDAAVUNF-VQEDGKDMSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(C(CC(C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)C(CCC(C)C)O |
Canonical SMILES |
CC(C)CCC(C(C)C1C(CC2C1(CCC3C2CC=C4C3(C(CC(C4)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


